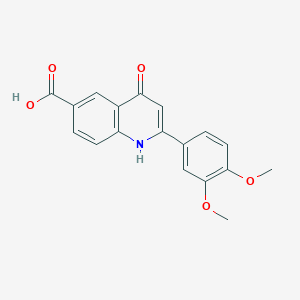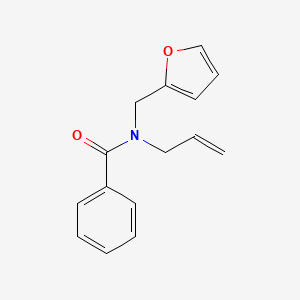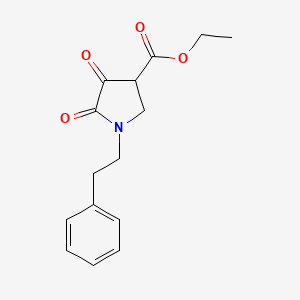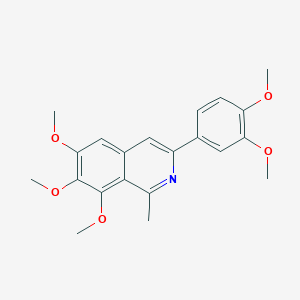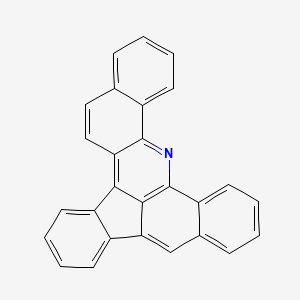
(E)-(2-Iodovinyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(2-Iodovinyl)cyclohexane is an organic compound with the molecular formula C8H13I It is characterized by the presence of an iodine atom attached to a vinyl group, which is in turn bonded to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(2-Iodovinyl)cyclohexane typically involves the iodination of a vinylcyclohexane precursor. One common method is the addition of iodine to a vinylcyclohexane under controlled conditions. The reaction can be catalyzed by various agents to ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of stabilizers and purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions: (E)-(2-Iodovinyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products:
Substitution: Formation of various substituted cyclohexane derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of cyclohexane.
科学的研究の応用
(E)-(2-Iodovinyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-(2-Iodovinyl)cyclohexane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The vinyl group can undergo addition reactions, leading to the formation of new chemical bonds and structures.
類似化合物との比較
Vinylcyclohexane: Lacks the iodine atom, resulting in different reactivity and applications.
(Z)-(2-Iodovinyl)cyclohexane: The (Z)-isomer has different spatial arrangement, affecting its chemical properties.
Cyclohexyl iodide: Contains an iodine atom but lacks the vinyl group, leading to different reactivity.
Uniqueness: (E)-(2-Iodovinyl)cyclohexane is unique due to the presence of both the iodine atom and the vinyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
42599-23-5 |
|---|---|
分子式 |
C8H13I |
分子量 |
236.09 g/mol |
IUPAC名 |
[(E)-2-iodoethenyl]cyclohexane |
InChI |
InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6+ |
InChIキー |
ZXSSDGGNCWCSHX-VOTSOKGWSA-N |
異性体SMILES |
C1CCC(CC1)/C=C/I |
正規SMILES |
C1CCC(CC1)C=CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


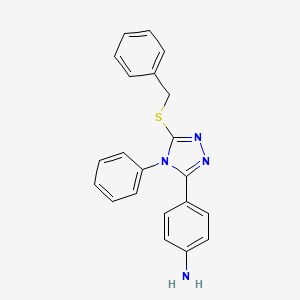
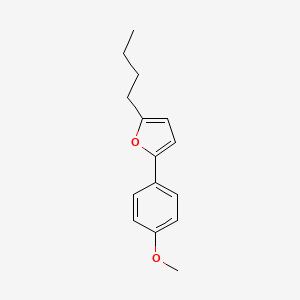
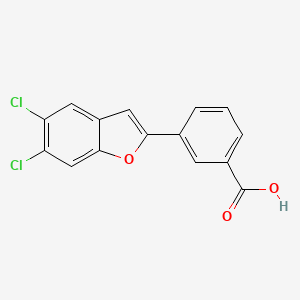
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
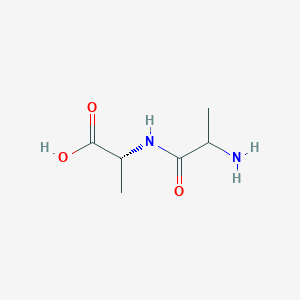
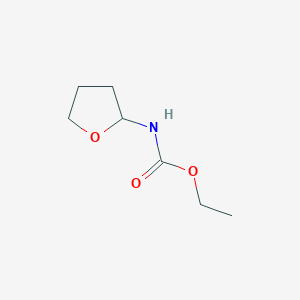
![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)

![2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12903383.png)
